molecular formula C8H16O2 B1594719 2,2-Diethylbutanoic acid CAS No. 813-58-1

2,2-Diethylbutanoic acid

Cat. No. B1594719
CAS RN: 813-58-1
M. Wt: 144.21 g/mol
InChI Key: GHXNRYVDXNZXID-UHFFFAOYSA-N
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Description

2,2-Diethylbutanoic acid, also known as 2,2-Diethylbutyric acid or Triethylacetic acid, is a chemical compound with the molecular formula C8H16O2 . It has a molecular weight of 144.21 g/mol .


Molecular Structure Analysis

The IUPAC name for 2,2-Diethylbutanoic acid is 2,2-diethylbutanoic acid . The InChI representation is InChI=1S/C8H16O2/c1-4-8(5-2,6-3)7(9)10/h4-6H2,1-3H3,(H,9,10) . The Canonical SMILES representation is CCC(CC)(CC)C(=O)O .


Physical And Chemical Properties Analysis

The computed properties of 2,2-Diethylbutanoic acid include a molecular weight of 144.21 g/mol, XLogP3-AA of 2.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 4, Exact Mass of 144.115029749 g/mol, Monoisotopic Mass of 144.115029749 g/mol, Topological Polar Surface Area of 37.3 Ų, Heavy Atom Count of 10, and a Formal Charge of 0 .

Scientific Research Applications

2,2-Diethylbutanoic Acid: A Comprehensive Analysis of Scientific Research Applications

Antiviral Drug Research: Research indicates potential use of 2,2-Diethylbutanoic acid in treating viral infections such as influenza and Zika virus. Its mechanism in antiviral therapy is under investigation.

Antitumor Agent: Studies are exploring the compound’s efficacy as an antitumor agent, examining its ability to inhibit tumor growth and proliferation.

Treatment of Metabolic Disorders: 2,2-Diethylbutanoic acid is being considered as a clinical development candidate for the treatment of Propionic Acidemia and Methylmalonic Acidemia, rare metabolic disorders .

Chemical Synthesis: The compound’s structure and properties make it a candidate for use in chemical synthesis, potentially as a building block for more complex molecules .

Pharmacokinetics: Its pharmacokinetic properties are being studied to understand how it is absorbed, distributed, metabolized, and excreted in the body .

Biochemical Research: Biochemists may utilize 2,2-Diethylbutanoic acid in studying enzyme reactions and metabolic pathways due to its unique structure .

Material Science: There may be applications in material science where the acid’s properties could be useful in developing new materials or coatings .

Environmental Science: Lastly, its role in environmental science could involve studies on biodegradation or as a marker for certain chemical processes in nature .

Future Directions

2,2-Dimethylbutanoic acid, a compound similar to 2,2-Diethylbutanoic acid, has been identified as a clinical candidate for the treatment of Propionic Acidemia and Methylmalonic Acidemia . This suggests potential future directions for the study and application of 2,2-Diethylbutanoic acid in the treatment of similar metabolic disorders.

Relevant Papers The paper “Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia” provides valuable information about a similar compound, 2,2-dimethylbutanoic acid, and its potential therapeutic applications .

properties

IUPAC Name

2,2-diethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-8(5-2,6-3)7(9)10/h4-6H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXNRYVDXNZXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277141
Record name 2,2-Diethylbutanoic acid
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,2-Diethylbutanoic acid

CAS RN

813-58-1
Record name 2,2-Diethylbutanoic acid
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Record name 2,2-Diethylbutanoic acid
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Record name 2,2-DIETHYLBUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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